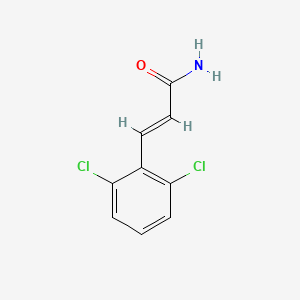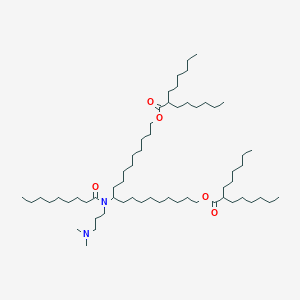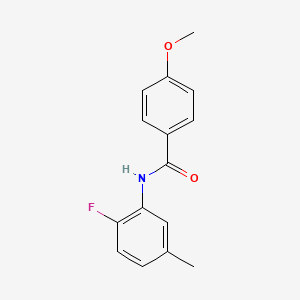![molecular formula C20H26N4O3S B13360081 ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B13360081.png)
ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate typically involves multiple steps. One common approach is the cyanoacetylation of amines, where the cyano group is introduced into the molecule . This can be followed by the formation of the benzimidazole ring through cyclization reactions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-cyano-3-methylbutanoate
- Ethyl 3-methylbutan-2-yl carbonate
- Ethyl 2-cyano-3-phenyl-2-butenoate
Uniqueness
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. Unlike similar compounds, it possesses a benzimidazole ring, which contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H26N4O3S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
ethyl 2-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]sulfanyl-1-ethylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C20H26N4O3S/c1-6-24-16-9-8-14(18(26)27-7-2)10-15(16)22-19(24)28-11-17(25)23-20(5,12-21)13(3)4/h8-10,13H,6-7,11H2,1-5H3,(H,23,25) |
Clave InChI |
VGWJXEBNGIYKIZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1SCC(=O)NC(C)(C#N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360011.png)

![2-Methyl-3-[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13360019.png)



![6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13360038.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360041.png)

![2,6-Dimethoxy-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13360044.png)

![3-Amino-4H-pyrido[1,2-a]pyrazin-4-one](/img/structure/B13360064.png)
![3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13360071.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360082.png)
